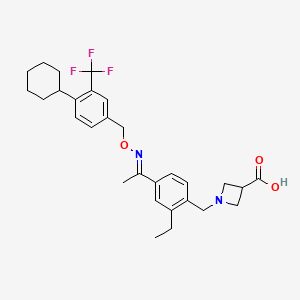

![molecular formula C24H21FN2O5 B1193662 4-[1-[(4-Fluorophenyl)methyl]-4-oxo-7-pyrrolidin-1-ylquinolin-3-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B1193662.png)

4-[1-[(4-Fluorophenyl)methyl]-4-oxo-7-pyrrolidin-1-ylquinolin-3-yl]-4-hydroxy-2-oxobut-3-enoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

RDS-2197 is a novel HIV-1 Integrase Inhibitor.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Potential

The compound has been studied for its role as an inhibitor of kynurenine-3-hydroxylase, a promising target for neuroprotective agents. This inhibition could be crucial in preventing the synthesis of neurotoxic compounds in the brain, which are implicated in neurodegenerative diseases. Notably, specific derivatives of this compound category, such as 4-(3-fluorophenyl)-2-hydroxy-4-oxobut-2-enoic acid, have shown potential in preventing the increase in interferon-gamma-induced synthesis of quinolinic acid in human macrophages, a key factor in neuroinflammation and neurotoxicity (Drysdale et al., 2000).

Antibacterial and Antiviral Activities

These compounds have demonstrated significant antibacterial and antiviral activities. For example, certain derivatives have shown highly potent antibacterial activity against both gram-positive and gram-negative bacteria, including challenging strains like Pseudomonas aeruginosa (Miyamoto et al., 1990). Moreover, compounds like 7-[2'-oxo-4'-methyl-7'-hydroxy-N-ethylquinolinyl]-1--oxo-2-aryl-3,4-diphenyl isoquinolines, derived from related chemical reactions, have been evaluated for their antiviral activity against viruses such as Japanese encephalitis virus and Herpes simplex virus (Pandey et al., 2000).

Chemical Reactivity and Heterocyclic Synthesis

The reactivity of these compounds with various binucleophiles forms the basis for synthesizing diverse heterocyclic compounds. These heterocycles include dihydroquinoxaline, dihydrobenzo[b][1,4]oxazin, and pyrazole derivatives, which have potential applications in pharmacology due to their biological activities (Oleshchuk et al., 2019). Additionally, reactions with diazo compounds have yielded a range of compounds with potential applications in medicinal chemistry (Gavrilova et al., 2008).

Application in Metal Complexes

Research has also delved into the formation of complexes with transition metal ions. These complexes have been characterized for their thermal and magnetic properties, adding to the understanding of their potential in materials science (Ferenc et al., 2017).

Exploring Antithyroid Properties

Studies have also examined the antithyroid properties of related compounds, indicating a potential role in treating thyroid disorders (Ukrainets et al., 1997).

Eigenschaften

Produktname |

4-[1-[(4-Fluorophenyl)methyl]-4-oxo-7-pyrrolidin-1-ylquinolin-3-yl]-4-hydroxy-2-oxobut-3-enoic acid |

|---|---|

Molekularformel |

C24H21FN2O5 |

Molekulargewicht |

436.4394 |

IUPAC-Name |

(Z)-4-(1-(4-Fluorobenzyl)-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-3-yl)-2-hydroxy-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C24H21FN2O5/c25-16-5-3-15(4-6-16)13-27-14-19(21(28)12-22(29)24(31)32)23(30)18-8-7-17(11-20(18)27)26-9-1-2-10-26/h3-8,11-12,14,29H,1-2,9-10,13H2,(H,31,32)/b22-12- |

InChI-Schlüssel |

CXPBQZMFIYKTNA-UUYOSTAYSA-N |

SMILES |

O=C(O)/C(O)=C/C(C1=CN(CC2=CC=C(F)C=C2)C3=C(C=CC(N4CCCC4)=C3)C1=O)=O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

RDS-2197; RDS 2197; RDS2197 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

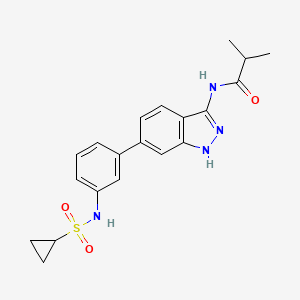

![(1S,5R)-1-(2-chloro-4-fluorophenyl)-3-[5-(methoxymethyl)-4-(6-methoxypyridin-3-yl)-1,2,4-triazol-3-yl]-3-azabicyclo[3.1.0]hexane](/img/structure/B1193598.png)